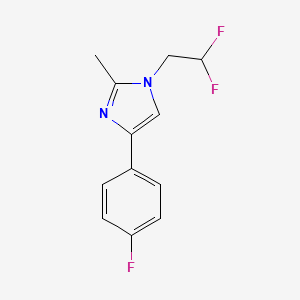
2-Cyclobutoxyethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutoxyethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H11F3O4S. It is known for its use in various chemical reactions and as a reagent in organic synthesis. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxyethyl trifluoromethanesulfonate typically involves the reaction of cyclobutyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The general reaction scheme is as follows:
Cyclobutyl alcohol+Trifluoromethanesulfonic anhydride→2-Cyclobutoxyethyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutoxyethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Acylation: The trifluoromethanesulfonate group can act as a catalyst in acylation reactions, facilitating the formation of acylated products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions typically yield substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
2-Cyclobutoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of specialty materials with unique properties.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutoxyethyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. The electron-withdrawing nature of the trifluoromethanesulfonate group also enhances the reactivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2-(Trimethylsilyl)ethyl trifluoromethanesulfonate
- 2-(Cyclohexyloxy)ethyl trifluoromethanesulfonate
Uniqueness
2-Cyclobutoxyethyl trifluoromethanesulfonate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclobutyl group can influence the reactivity and selectivity of the reactions.
Propiedades
Fórmula molecular |
C7H11F3O4S |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
2-cyclobutyloxyethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H11F3O4S/c8-7(9,10)15(11,12)14-5-4-13-6-2-1-3-6/h6H,1-5H2 |
Clave InChI |
BKNAEHBJQXRGIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OCCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)




![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)

![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)
